molecular formula C18H16N2O3 B12421549 PHCCC(4Me)

PHCCC(4Me)

货号: B12421549
分子量: 308.3 g/mol
InChI 键: VKCTUZKPBYSTDW-SILNSSARSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a dual modulator, functioning as a negative allosteric modulator for metabotropic glutamate receptor 2 and a positive allosteric modulator for metabotropic glutamate receptor 3 . This compound has significant implications in neuroscience research, particularly in the study of neuropsychiatric disorders and neuroprotection.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of PHCCC(4Me) involves several steps, starting with the preparation of the cyclopropa[b]chromen-1a-carboxamide core structure. The key steps include:

  • Formation of the cyclopropane ring.
  • Introduction of the hydroxyimino group.
  • Coupling with the phenyl group to form the final product.

Industrial Production Methods: While specific industrial production methods for PHCCC(4Me) are not widely documented, the synthesis typically follows standard organic synthesis protocols, ensuring high purity and yield. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to optimize the production of PHCCC(4Me).

化学反应分析

Types of Reactions: PHCCC(4Me) undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the hydroxyimino group.

    Substitution: The phenyl group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso derivative, while reduction can produce an amine derivative.

科学研究应用

Neurological Disorders

PHCCC(4Me) has been investigated for its effects on various neurological conditions:

  • Anxiety and Depression : Research indicates that modulation of mGluR5 can alleviate symptoms associated with anxiety and depression. Studies have shown that PHCCC(4Me) can enhance the efficacy of traditional antidepressants, providing a synergistic effect that may lead to improved clinical outcomes.
  • Schizophrenia : The compound's role in modulating glutamate signaling has led to studies examining its potential to mitigate psychotic symptoms in schizophrenia patients. Animal models have demonstrated that PHCCC(4Me) reduces hyperactivity and improves cognitive deficits related to the disorder.

Pain Management

Recent studies have highlighted the potential of PHCCC(4Me) in pain management. By modulating mGluR5 activity, the compound may reduce pain perception and improve analgesic efficacy. Preclinical trials have shown promising results in models of neuropathic pain, suggesting that PHCCC(4Me) could be a novel therapeutic agent for chronic pain conditions.

Neurodegenerative Diseases

PHCCC(4Me) is also being explored for its neuroprotective properties. Research indicates that it may help protect neurons from excitotoxicity—a common feature in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting excessive glutamate release, PHCCC(4Me) could potentially slow disease progression and improve neuronal survival.

Data Tables

The following tables summarize key findings from research studies involving PHCCC(4Me):

Study FocusModel UsedKey Findings
Anxiety and DepressionRodent modelsEnhanced antidepressant effects; reduced anxiety-like behavior
SchizophreniaMouse modelsDecreased hyperactivity; improved cognitive function
Pain ManagementNeuropathic pain modelsReduced pain sensitivity; enhanced analgesic effects
NeuroprotectionNeurodegeneration modelsProtection against excitotoxicity; improved neuronal survival

Case Study 1: Anxiety Reduction in Rodent Models

In a controlled study, rodents administered with PHCCC(4Me) showed significant reductions in anxiety-like behaviors compared to control groups. Behavioral assessments indicated increased time spent in open areas of an elevated plus maze, suggesting reduced anxiety levels.

Case Study 2: Cognitive Improvement in Schizophrenia Models

A study utilizing a mouse model of schizophrenia demonstrated that treatment with PHCCC(4Me) resulted in improved cognitive performance on tasks assessing working memory and attention. These findings support the hypothesis that mGluR5 modulation can yield therapeutic benefits for cognitive deficits associated with schizophrenia.

作用机制

PHCCC(4Me) exerts its effects by modulating metabotropic glutamate receptors. It acts as a negative allosteric modulator for metabotropic glutamate receptor 2, reducing its activity, and as a positive allosteric modulator for metabotropic glutamate receptor 3, enhancing its activity . This dual modulation affects various signaling pathways in the brain, influencing neurotransmitter release and neuronal excitability.

相似化合物的比较

    PHCCC: A close structural analog of PHCCC(4Me), primarily modulating metabotropic glutamate receptor 4.

    CPCCOEt: Another modulator of metabotropic glutamate receptors, with a different selectivity profile.

    ACPT-I: A nonselective group III metabotropic glutamate receptor agonist.

Uniqueness: PHCCC(4Me) is unique due to its dual modulation of metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3, which is not commonly observed in other similar compounds . This dual activity makes it a valuable tool for studying the complex interactions between different glutamate receptor subtypes.

生物活性

PHCCC(4Me), a derivative of the positive allosteric modulator PHCCC, has garnered attention for its biological activity, particularly in relation to metabotropic glutamate receptor 4 (mGluR4). This article will delve into the compound's mechanisms, effects on various biological systems, and relevant case studies.

Overview of mGluR4

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and plasticity in the central nervous system. mGluR4 is particularly significant due to its potential therapeutic implications in treating neurological disorders such as Parkinson's disease, schizophrenia, and anxiety.

PHCCC(4Me) functions as a positive allosteric modulator of mGluR4. It enhances the receptor's response to endogenous glutamate without directly activating the receptor itself. This modulation can lead to various downstream effects, including:

  • Reduced GABA Release : Activation of mGluR4 decreases GABAergic transmission, which may alleviate symptoms in conditions characterized by excessive GABA release, such as Parkinson's disease .
  • Neuroprotective Effects : By modulating excitatory neurotransmission, PHCCC(4Me) may offer neuroprotection against excitotoxicity associated with various neurodegenerative disorders .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of PHCCC(4Me):

Study Biological Effect Concentration (μM) Outcome
Marino et al. (2003)Decreased GABA release1.5Significant reduction in GABAergic transmission
Conn et al. (2009)Enhanced mGluR4 signaling0.5 - 2.0Positive modulation observed
Lindsley et al. (2009)Neuroprotective properties1.0Reduced neuronal death in excitotoxic models

Case Studies

Case Study 1: Parkinson’s Disease

In a preclinical model of Parkinson’s disease, PHCCC(4Me) was administered to assess its effects on motor function and neuroprotection. The study demonstrated that treatment with PHCCC(4Me) led to significant improvements in motor coordination and a reduction in dopaminergic neuron loss compared to control groups .

Case Study 2: Anxiety Disorders

Another study investigated the anxiolytic effects of PHCCC(4Me) in animal models of anxiety. The results indicated that administration of the compound resulted in decreased anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders .

Research Findings

Recent research has highlighted several critical findings regarding PHCCC(4Me):

  • Cooperative Binding Assays : These assays have shown that PHCCC(4Me) exhibits cooperative binding with mGluR4, enhancing its efficacy as a modulator .
  • Dose-Response Relationship : The compound displays a favorable dose-response relationship, indicating that lower concentrations can achieve significant biological effects without adverse reactions .
  • Comparative Studies : When compared to other mGluR modulators, PHCCC(4Me) demonstrated superior efficacy and selectivity for mGluR4, making it a promising candidate for further development .

属性

分子式

C18H16N2O3

分子量

308.3 g/mol

IUPAC 名称

(7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

InChI

InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16-

InChI 键

VKCTUZKPBYSTDW-SILNSSARSA-N

手性 SMILES

CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N\O)/C4=CC=CC=C4O3

规范 SMILES

CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。